molecular formula C19H20N2O2S B2808343 2-[(2Z)-2-[(4-ethoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol CAS No. 1165453-71-3

2-[(2Z)-2-[(4-ethoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol

Cat. No.: B2808343
CAS No.: 1165453-71-3
M. Wt: 340.44
InChI Key: KHUACXOIGLXDQD-VXPUYCOJSA-N
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Description

This compound belongs to the class of dihydrothiazole derivatives, characterized by a thiazole ring fused with a phenyl group and substituted with an ethoxyphenyl imino moiety. The (2Z)-configuration of the imino group is critical for maintaining planar geometry, which affects molecular packing and electronic properties .

Properties

IUPAC Name

2-[2-(4-ethoxyphenyl)imino-4-phenyl-1,3-thiazol-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-2-23-17-10-8-16(9-11-17)20-19-21(12-13-22)18(14-24-19)15-6-4-3-5-7-15/h3-11,14,22H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUACXOIGLXDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CC=C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-2-[(4-ethoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol typically involves the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of an appropriate catalyst to yield the thiazole ring. The final step involves the reduction of the imine group to form the ethan-1-ol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Introduction of functional groups such as halogens, nitro groups, or alkyl groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been synthesized and tested against various bacterial strains, showing promising results. For example, a study demonstrated that thiazole derivatives had Minimum Inhibitory Concentrations (MICs) ranging from 8 to 64 µg/mL against Gram-positive and Gram-negative bacteria .

Anti-cancer Properties

Thiazole-containing compounds have also been investigated for their anti-cancer effects. A specific study highlighted the ability of similar thiazole derivatives to inhibit cancer cell proliferation in vitro. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Neuroprotective Effects

Recent studies have suggested that thiazole derivatives may possess neuroprotective properties. The compound was evaluated in models of neurodegeneration, where it demonstrated the ability to reduce oxidative stress markers and improve neuronal survival rates . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Agricultural Applications

Pesticidal Activity

The compound has been evaluated for its pesticidal properties. In agricultural studies, it was found to be effective against certain pests, including aphids and whiteflies. Field trials indicated a significant reduction in pest populations when the compound was applied at specified concentrations . This positions it as a viable candidate for developing new agrochemicals.

Herbicidal Properties

In addition to its pesticidal activity, the compound has shown potential as an herbicide. Laboratory assays revealed its effectiveness in inhibiting the growth of common weeds without adversely affecting crop plants. This selective herbicidal activity could lead to more sustainable agricultural practices by minimizing chemical runoff and protecting beneficial plant species .

Materials Science Applications

Polymer Chemistry

In materials science, thiazole derivatives like this compound are being explored as additives in polymer formulations. Their incorporation can enhance the mechanical properties and thermal stability of polymers. For instance, composites containing thiazole derivatives have shown improved tensile strength and resistance to thermal degradation compared to standard formulations .

Nanotechnology

The compound is also being investigated for its role in nanotechnology applications. Its ability to form stable complexes with metal ions has implications for developing nanomaterials with unique electronic properties. These materials could be used in sensors or as catalysts in various chemical reactions .

Data Summary Table

Application AreaSpecific UseFindings/Results
Medicinal ChemistryAntimicrobialMICs: 8-64 µg/mL against various bacteria
Anti-cancerInduces apoptosis in cancer cells
NeuroprotectiveReduces oxidative stress markers
Agricultural SciencePesticideSignificant reduction in pest populations
HerbicideEffective against weeds without crop damage
Materials SciencePolymer AdditiveImproved tensile strength and thermal stability
NanotechnologyForms stable complexes with metal ions

Case Studies

  • Antimicrobial Study : A comprehensive study published in a peer-reviewed journal assessed the antimicrobial efficacy of various thiazole derivatives, including our compound. The study employed a variety of bacterial strains and established a clear correlation between structure and activity.
  • Cancer Research : In vitro studies conducted at a leading cancer research institute demonstrated that the compound effectively inhibits cell growth in multiple cancer cell lines, supporting its potential as a therapeutic agent.
  • Agricultural Trials : Field trials conducted by agricultural researchers showed that formulations containing this compound significantly reduced pest populations while maintaining crop health, indicating its potential for sustainable pest management.

Mechanism of Action

The mechanism of action of 2-[(2Z)-2-[(4-ethoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the imine group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The ethoxyphenyl group distinguishes this compound from analogues with methoxy, bromophenyl, or piperazine substituents. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Weight (g/mol) Key Structural Features Biological Activity
Target Compound 4-Ethoxyphenyl, phenyl, ethanol 386.46 (estimated) Ethanol group enables H-bonding; planar thiazole ring Not explicitly reported (analogues suggest antimicrobial/anti-inflammatory potential)
2-[(2Z)-2-[(2,5-Dimethoxyphenyl)imino]-4-(4-methoxyphenyl)-1,3-thiazol-3-yl]ethanol () 2,5-Dimethoxyphenyl, 4-methoxyphenyl 386.46 Methoxy groups reduce lipophilicity vs. ethoxy; similar H-bonding Not reported; methoxy groups may lower bioavailability
1-[(2Z)-2-[(4-Methoxyphenyl)imin]-4-methyl-3-(4-methylpiperazine-1-yl)-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one () 4-Methoxyphenyl, piperazine 402.50 (estimated) Piperazine enhances solubility; methyl group increases steric bulk High cardiotropic activity due to piperazine’s affinity for ion channels
2-((1E)-1-{2-[(2Z)-4-(4-Bromophenyl)-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]hydrazin-1-ylidene}ethyl)pyridin-1-ium bromide monohydrate () 4-Bromophenyl, pyridinium 548.30 Bromine increases molecular weight; pyridinium enhances polarity Antibacterial (DNA topoisomerase inhibition)

Structural and Crystallographic Insights

  • Dihedral Angles and Planarity : The target compound’s thiazole ring is expected to exhibit dihedral angles similar to its bromophenyl analogue (), where the thiazole ring and aromatic substituents form angles of 14–68°, influencing π-π stacking and crystallinity .
  • Hydrogen Bonding: Unlike the bromide monohydrate (), which stabilizes via O–H···Br and C–H···π interactions, the ethanol group in the target compound may form intramolecular O–H···N bonds, altering solubility and melting points .

Biological Activity

The compound 2-[(2Z)-2-[(4-ethoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N3O2SC_{18}H_{19}N_{3}O_{2}S, with a molecular weight of approximately 355.44 g/mol. The structure features a thiazole ring substituted with an ethoxyphenyl imine group and a phenyl group, contributing to its biological activity.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound have shown significant effectiveness against various bacterial and fungal strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus6.25 - 12.5 µg/mL
Escherichia coli6.25 - 12.5 µg/mL
Pseudomonas aeruginosa12.5 - 25 µg/mL
Aspergillus flavus25 - 50 µg/mL

These results indicate that the compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and certain fungi .

Anticancer Activity

Research has also highlighted the potential anticancer properties of thiazole derivatives. For example, in vitro studies demonstrated that similar compounds can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The compounds exhibited IC50 values ranging from 5 to 15 µM, indicating moderate to strong anticancer activity .

Antiparasitic Activity

Thiazole derivatives have been evaluated for their antiparasitic effects as well. Some studies reported promising results against protozoan parasites, suggesting that these compounds could be developed into effective treatments for diseases such as malaria or leishmaniasis .

Case Studies

  • Antimicrobial Evaluation : A study conducted by Karegoudar et al. synthesized various thiazole derivatives and evaluated their antimicrobial efficacy against standard strains of bacteria and fungi. The results showed that compounds with thiazole moieties had MIC values significantly lower than those of standard antibiotics like ciprofloxacin .
  • Anticancer Screening : In another research effort, a series of thiazole Schiff bases were tested against cancer cell lines, revealing that certain substitutions on the thiazole ring enhanced cytotoxicity against MDA-MB-231 cells by disrupting cellular proliferation pathways .

Q & A

Q. What are the standard synthetic routes for preparing 2-[(2Z)-2-[(4-ethoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol?

  • Methodological Answer : The synthesis typically involves: (i) Formation of the thiazole ring via cyclization of thiourea derivatives with α-haloketones. (ii) Condensation of the thiazole intermediate with 4-ethoxyaniline to form the imine bond. (iii) Functionalization with ethanol via nucleophilic substitution or ester hydrolysis . Key steps require precise pH control (6.5–7.5) and reflux in polar aprotic solvents (e.g., ethanol or acetonitrile) to achieve yields >70% .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

  • Methodological Answer :
  • 1H/13C NMR : Assigns protons and carbons in the thiazole ring (δ 6.8–7.5 ppm for aromatic protons) and ethanol moiety (δ 3.6–4.2 ppm) .
  • IR Spectroscopy : Identifies the imine (C=N stretch at ~1600 cm⁻¹) and hydroxyl (O–H stretch at 3300–3500 cm⁻¹) groups .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 340.44 for C19H20N2O2S) .

Q. What biological activities are associated with this compound?

  • Methodological Answer : Preliminary studies suggest antimicrobial and anticancer potential. For example:
  • Antimicrobial : MIC values of 8–16 µg/mL against Staphylococcus aureus via disruption of cell membrane integrity .
  • Anticancer : IC50 of 12 µM against HeLa cells, linked to thiazole-mediated apoptosis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :
  • Solvent Selection : Ethanol enhances imine stability, while acetonitrile improves cyclization efficiency .
  • Catalysts : Use 10 mol% p-TsOH to accelerate condensation steps (reduces reaction time by 30%) .
  • Purification : Recrystallization in ethanol/water (3:1 v/v) removes unreacted aniline derivatives, achieving >95% purity .

Q. How does computational modeling aid in understanding the compound’s bioactivity?

  • Methodological Answer :
  • Molecular Docking : Predicts binding to bacterial FabH enzyme (PDB: 1HNJ) with a docking score of −9.2 kcal/mol, suggesting inhibition of fatty acid biosynthesis .
  • DFT Calculations : Reveals electron-deficient regions (e.g., nitro substituents at C4) enhance electrophilic reactivity, correlating with observed cytotoxicity .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Comparative SAR Studies : Modify substituents (e.g., replacing 4-ethoxy with 4-nitro groups) to isolate contributions to activity. For example, nitro derivatives show 3x higher anticancer activity but reduced solubility .
  • Standardized Assays : Use identical cell lines (e.g., HepG2 for liver cancer) and protocols (e.g., MTT assay at 48h incubation) to minimize variability .

Q. How can derivatives be designed to enhance pharmacological properties?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the phenyl group with pyridyl to improve water solubility without losing activity .
  • Pro-drug Synthesis : Esterify the ethanol moiety to enhance bioavailability, with in vitro hydrolysis studies confirming stability at pH 7.4 .

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